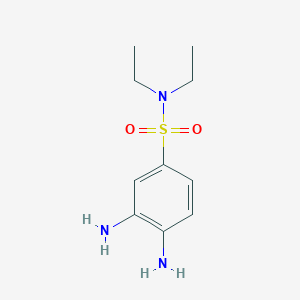

3,4-Diamino-N,N-diethyl-benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLGOCJQWVBKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397229 | |

| Record name | 3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49804-28-6 | |

| Record name | 3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Introduction: Unveiling a Versatile Chemical Scaffold

3,4-Diamino-N,N-diethyl-benzenesulfonamide is an aromatic organic compound featuring a core benzenesulfonamide structure substituted with two key functional groups: a vicinal diamine system (at positions 3 and 4) and a diethylsulfonamide moiety. This unique combination of a nucleophilic diamine and a sulfonamide group—a well-established pharmacophore—makes it a molecule of significant interest in medicinal chemistry and materials science.[1] The sulfonamide group is a cornerstone of many antibacterial drugs, known for its ability to interfere with bacterial folic acid synthesis.[1][2] The adjacent amino groups provide a reactive handle for constructing complex heterocyclic systems, such as benzimidazoles, which are prevalent in numerous biologically active compounds.

This guide provides a comprehensive overview of the core chemical properties, a plausible synthetic pathway, and the potential applications of this compound, grounded in established chemical principles and supported by authoritative data.

Core Compound Identification and Properties

Precise identification is critical for any chemical entity. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 49804-28-6 | [3] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [1][3] |

| Molecular Weight | 243.33 g/mol | |

| IUPAC Name | 3,4-diamino-N,N-diethylbenzenesulfonamide | [1] |

| Synonyms | Benzenesulfonamide, 3,4-diamino-N,N-diethyl- | [1] |

| SMILES | CCN(CC)S(=O)(=O)c1ccc(c(c1)N)N | [1][4] |

| InChI | InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | [1][4] |

| Monoisotopic Mass | 243.10414 Da | [4] |

| Predicted XlogP | 1.0 | [4] |

Synthesis Pathway: A Strategic Approach

A direct, documented synthesis for this compound is not prominently published. However, a robust and logical multi-step synthesis can be proposed based on well-established organic transformations. The strategy involves the initial formation of the sulfonamide bond followed by the reduction of nitro groups to the target diamine.

Core Rationale: The synthesis begins with a commercially available dinitro-substituted sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles like secondary amines, making the formation of the sulfonamide straightforward. The subsequent reduction of the two nitro groups is a standard and high-yielding transformation to furnish the vicinal diamine.

Proposed Experimental Protocol

Step 1: Synthesis of 3,4-Dinitro-N,N-diethyl-benzenesulfonamide

-

To a stirred solution of diethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) cooled to 0 °C in an ice bath, add a solution of 3,4-dinitrobenzenesulfonyl chloride (1.0 equivalent) dropwise.

-

The choice of a base like pyridine or triethylamine (1.2 equivalents) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,4-dinitro-N,N-diethyl-benzenesulfonamide, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to this compound

-

Dissolve the dinitro intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

-

The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl can be used.

-

The reaction is monitored by TLC until the starting material is fully consumed.

-

After completion, the catalyst (if using Pd/C) is removed by filtration through Celite.

-

The solvent is removed in vacuo. If an acidic workup was used, the resulting salt is neutralized with a base (e.g., NaOH or NaHCO₃) to yield the free diamine product.

-

The final product can be purified by recrystallization to afford this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Potential Applications

The utility of this compound stems directly from its hybrid structure.

-

Pharmaceutical Intermediate: The primary application lies in its role as a scaffold in drug discovery. The sulfonamide group is a known antibacterial pharmacophore.[2] Furthermore, the 1,2-diaminobenzene moiety is a classic precursor for the synthesis of benzimidazoles. This can be achieved by condensation with a variety of carboxylic acids or aldehydes, leading to a diverse library of compounds for biological screening. Novel derivatives of similar benzenesulfonamides have been investigated for their binding to carbonic anhydrases, which are targets for various pathologies.[6]

-

Dye and Polymer Synthesis: Aromatic diamines are fundamental building blocks in the synthesis of dyes and high-performance polymers.[6] The amino groups can be diazotized and coupled to form azo dyes. They can also be reacted with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively, materials known for their thermal stability.

Key Reactive Sites Diagram

Caption: Key functional groups and their potential chemical transformations.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aromatic amines and sulfonamides can be used to infer handling precautions. Aromatic amines can be toxic and are often skin/eye irritants.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[9]

-

-

First Aid Measures:

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

-

In case of skin contact: Wash off with plenty of soap and water. Remove contaminated clothing.[8][9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8][10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Store locked up.[8][9]

Conclusion

This compound is a chemical intermediate with considerable potential, particularly for the synthesis of heterocyclic compounds relevant to medicinal chemistry. Its structure combines the proven sulfonamide pharmacophore with a versatile vicinal diamine handle. While detailed experimental data is sparse, its properties can be reliably inferred from its structure, and a logical synthetic route can be readily devised from common starting materials. For researchers in drug discovery and materials science, this compound represents a valuable and accessible building block for creating novel molecular entities. Adherence to strict safety protocols, as outlined for related aromatic amines, is paramount during its handling and use.

References

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H17N3O2S). Retrieved from [Link]

-

WorldOfChemicals. (2013). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Amino-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N,N-Diethyl 4-aminobenzenesulfonamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved from [Link]

-

Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

Sources

- 1. CAS 49804-28-6: 3,4-diamino-N,N-diethylbenzenesulfonamide [cymitquimica.com]

- 2. journalcsij.com [journalcsij.com]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. PubChemLite - this compound (C10H17N3O2S) [pubchemlite.lcsb.uni.lu]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. bg.cpachem.com [bg.cpachem.com]

An In-Depth Technical Guide to 3,4-Diamino-N,N-diethyl-benzenesulfonamide (CAS 49804-28-6): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-Diamino-N,N-diethyl-benzenesulfonamide (CAS 49804-28-6), a versatile organic compound possessing a unique combination of a sulfonamide moiety and vicinal amino groups on an aromatic ring. This document is intended for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, plausible synthetic routes, potential mechanisms of action, and applications as a chemical intermediate. Detailed experimental protocols for its synthesis and analytical characterization are provided, grounded in established chemical principles. The guide emphasizes the compound's potential as a scaffold in medicinal chemistry, particularly for developing novel therapeutic agents, while also outlining critical safety and handling procedures.

Introduction: The Sulfonamide Privileged Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its robust chemical stability, favorable pharmacokinetic properties, and ability to engage in strong hydrogen bonding interactions with biological targets.[1][2] Since the discovery of the antibacterial properties of prontosil, the sulfonamide motif has been integrated into a vast array of clinically significant drugs, including diuretics, antidiabetic agents, anti-inflammatory drugs (COX-2 inhibitors), and antiviral agents.[1]

This compound is a distinct member of this class. Its structure is characterized by a benzenesulfonamide core substituted with two key features: a tertiary N,N-diethylsulfonamide group and two adjacent (ortho) amino groups at the 3 and 4 positions of the benzene ring.[3] The diethyl substitution enhances lipophilicity, which can influence the molecule's solubility and membrane permeability.[3] The 1,2-diamino functionality, also known as an ortho-phenylenediamine moiety, is a highly reactive and versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, making this compound a particularly valuable building block in synthetic and medicinal chemistry.

This guide will explore the technical details of this compound, from its fundamental properties to its practical applications in a research setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 49804-28-6 | [3] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [3] |

| Molecular Weight | 243.33 g/mol | Calculated |

| IUPAC Name | This compound | [3] |

| SMILES | CCN(CC)S(=O)(=O)c1ccc(c(c1)N)N | [3] |

| InChI | InChI=1/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | [3] |

| Physical State | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and hot ethanol. |

Synthesis and Manufacturing

While a specific, documented synthesis for this compound is not widely published in peer-reviewed literature, a chemically sound and logical pathway can be proposed based on established organic chemistry principles for sulfonamide synthesis and nitro group reduction. The following multi-step route begins from a commercially available dinitroaniline precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process:

-

Diazotization-Sandmeyer Reaction: Conversion of the amino group of 4,5-dinitro-2-aminophenol to a sulfonyl chloride.

-

Amination: Reaction of the resulting sulfonyl chloride with diethylamine to form the N,N-diethylsulfonamide.

-

Reduction: Reduction of the two nitro groups to the corresponding diamino functionalities.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the proposed synthesis. Causality: Each step is designed to achieve a specific chemical transformation. The Sandmeyer reaction is a classic method for introducing a sulfonyl chloride group. The subsequent amination is a standard nucleophilic acyl substitution. Finally, catalytic hydrogenation is chosen as a clean and efficient method for nitro group reduction.

Materials:

-

1-Amino-3,4-dinitrobenzene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂) gas

-

Copper(I) chloride (CuCl)

-

Diethylamine

-

Pyridine

-

Tin(II) chloride (SnCl₂) or Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) source

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate organic solvents (e.g., Dichloromethane, Methanol)

Procedure:

-

Step 1: Synthesis of 3,4-Dinitrobenzene-1-sulfonyl chloride

-

Dissolve 1-Amino-3,4-dinitrobenzene in concentrated HCl and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with SO₂ gas.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Synthesis of N,N-Diethyl-3,4-dinitrobenzenesulfonamide

-

Dissolve the crude 3,4-Dinitrobenzene-1-sulfonyl chloride in a suitable solvent like dichloromethane.

-

Add pyridine (as a base) and cool the mixture to 0 °C.

-

Slowly add diethylamine dropwise. Rationale: The base (pyridine) neutralizes the HCl byproduct generated during the reaction, driving the amination to completion.[4]

-

Stir the reaction at room temperature overnight.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the dinitro intermediate.

-

-

Step 3: Reduction to this compound

-

Dissolve the N,N-Diethyl-3,4-dinitrobenzenesulfonamide intermediate in methanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude final product.

-

Purify the product by recrystallization or column chromatography to obtain pure this compound.

-

Potential Mechanism of Action and Biological Profile

The biological activity of this compound has not been extensively characterized. However, its structure allows for informed predictions based on the well-established pharmacology of the sulfonamide and ortho-phenylenediamine scaffolds.

Antibacterial Activity (PABA Antagonism)

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] Bacteria must synthesize folate de novo, whereas mammals obtain it from their diet. Sulfonamides are structural mimics of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, they halt the production of dihydropteroic acid, a precursor to tetrahydrofolate, which is vital for DNA and RNA synthesis. This bacteriostatic action effectively stops bacterial growth and replication.[5]

While this compound is not a classic PABA mimic (which typically has a primary amino group para to the sulfonamide), its diamino-phenylsulfonamide core is a key pharmacophore that could be derivatized to create potent antibacterial agents.

Caption: Conceptual diagram of sulfonamide antibacterial mechanism of action.

Carbonic Anhydrase Inhibition

Primary sulfonamides (-SO₂NH₂) are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity. CAs are involved in numerous physiological processes, and their inhibitors are used to treat glaucoma, epilepsy, and altitude sickness.[1][6]

This compound contains a tertiary sulfonamide (-SO₂N(Et)₂), which lacks the N-H protons necessary for the canonical binding mode to the zinc ion. Therefore, the parent compound itself is not expected to be a direct CA inhibitor. However, the diamino functionality provides a synthetic handle for derivatization, allowing for the introduction of primary sulfonamide groups or other zinc-binding moieties, making it a valuable starting material for designing novel and potentially isoform-selective CA inhibitors.

Role as a Synthetic Intermediate

The most immediate and significant application for this compound is as a chemical intermediate. The ortho-phenylenediamine moiety can readily undergo condensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form a variety of heterocyclic structures. This makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs or for synthesizing materials like azo dyes.[7][8]

Analytical and Quality Control Protocols

To ensure the identity and purity of synthesized this compound, a robust analytical protocol is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Purity Analysis by RP-HPLC

Rationale: This reverse-phase HPLC method separates the compound from potential impurities based on polarity. The use of a gradient elution ensures that compounds with a range of polarities can be effectively resolved. A UV detector is suitable as the benzene ring is a strong chromophore. This method is adapted from established procedures for similar aromatic sulfonamides.[9]

Instrumentation & Materials:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Sample: 1 mg/mL solution of the compound in Acetonitrile/Water (50:50).

Procedure:

-

System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Linear gradient from 95% to 5% B

-

19-25 min: Hold at 5% B (re-equilibration)

-

-

-

Analysis: Inject the sample and record the chromatogram.

-

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a previously characterized reference standard.

Self-Validation: For complete structural confirmation, the purified compound should also be characterized by:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Fire Safety: The compound is an organic solid and is expected to be combustible. Keep away from open flames and high heat. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]

Applications in Research and Drug Development

This compound is a strategic starting material for various research and development endeavors:

-

Scaffold for Combinatorial Chemistry: The diamino functionality is a prime reaction site for building diverse chemical libraries. By reacting it with a range of aldehydes, ketones, or carboxylic acids, researchers can rapidly generate a large number of novel heterocyclic compounds for high-throughput screening.

-

Development of Novel Antibacterials: It serves as a foundational structure for synthesizing new sulfonamide-based drugs designed to overcome existing bacterial resistance mechanisms.

-

Probe Synthesis: The compound can be used to synthesize molecular probes by attaching fluorescent tags or affinity labels, enabling the study of biological targets and pathways.

-

Material Science: The ortho-phenylenediamine core is a precursor for synthesizing polybenzimidazoles, a class of high-performance polymers with exceptional thermal and chemical stability.

Conclusion

This compound (CAS 49804-28-6) is a compound of significant interest to the scientific community, not as an end-product, but as a highly versatile and potent chemical intermediate. Its unique structure, combining a lipophilic diethylsulfonamide group with a reactive ortho-phenylenediamine moiety, provides a rich platform for synthetic innovation. While its direct biological activity remains to be fully elucidated, its potential as a scaffold for developing new antibacterial agents, enzyme inhibitors, and advanced materials is clear. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to synthesize, purify, and utilize this valuable building block in their pursuit of novel chemical entities and therapeutic agents.

References

-

PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information.

-

Adeboye, O. O., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Bioinorganic Chemistry and Applications.

-

SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-.

-

Polyone Corporation. (2018). Safety Data Sheet.

-

CymitQuimica. (n.d.). CAS 49804-28-6: 3,4-diamino-N,N-diethylbenzenesulfonamide.

-

ChemicalBook. (2022). 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE.

-

CRC Industries, Inc. (2022). Safety Data Sheet.

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.

-

BuyersGuideChem. (n.d.). This compound suppliers and producers.

-

HXCHEM. (n.d.). This compound/CAS:49804-28-6.

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

-

Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications.

-

PubChem. N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information.

-

Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides.

-

Wang, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.

-

The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Hernandez-Luis, F., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Turkish Chemical Society, Section A: Chemistry.

-

Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.

-

Thermo Fisher Scientific. (2010). Safety Data Sheet.

-

Spectrum Chemical. (2023). Safety Data Sheet.

-

Fisher Scientific. (2014). Safety Data Sheet.

-

Google Patents. (n.d.). Process for the preparation of benzene sulfonamides.

-

Sigma-Aldrich. (n.d.). 4-amino-N,N-dimethyl-benzenesulfonamide.

-

Narbutaitė, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal.

-

World of Chemicals. (2013). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide.

-

Benchchem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide.

-

ResearchGate. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.

-

Asim, M., et al. (2022). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. Archiv der Pharmazie.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | 96134-80-4 | Benchchem [benchchem.com]

- 3. CAS 49804-28-6: 3,4-diamino-N,N-diethylbenzenesulfonamide [cymitquimica.com]

- 4. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide [dyestuffintermediates.com]

- 9. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]

- 10. polyone.com [polyone.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3,4-Diamino-N,N-diethyl-benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. This document, intended for an audience of researchers and drug development professionals, offers a detailed, step-by-step methodology, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability. All protocols are presented as self-validating systems, with in-text citations to authoritative sources and a complete reference list. Visual aids in the form of diagrams and structured data tables are included to enhance clarity and facilitate seamless knowledge transfer.

Introduction and Strategic Approach

The synthesis of this compound is a multi-step process that requires careful consideration of reagent selection and reaction conditions to ensure high yield and purity of the final product. The strategic approach outlined in this guide is predicated on a logical and well-documented synthetic sequence, commencing with a readily available starting material and proceeding through two key transformations: the formation of a sulfonamide linkage and the reduction of a nitro group. This pathway is designed to be both efficient and scalable, making it suitable for laboratory-scale research and potential scale-up for preclinical and clinical development.

The core of this synthetic strategy involves a two-step sequence:

-

Sulfonamide Formation: The synthesis initiates with the reaction of a suitable sulfonyl chloride precursor with diethylamine to construct the desired N,N-diethylsulfonamide moiety.

-

Nitro Group Reduction: The subsequent and final step involves the selective reduction of an aromatic nitro group to the corresponding primary amine, yielding the target 3,4-diamino substitution pattern.

This approach is favored due to the commercial availability of the necessary precursors and the high efficiency of the individual reactions. The following sections will provide a detailed exposition of each step, including mechanistic insights, optimized protocols, and characterization data.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Figure 1: Overall synthetic scheme for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitro-N,N-diethylbenzenesulfonamide

The initial step in the synthesis is the formation of the sulfonamide bond through the reaction of 4-amino-3-nitrobenzenesulfonyl chloride with diethylamine. This is a nucleophilic acyl substitution reaction at the sulfonyl group.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton (facilitated by a base) yields the stable sulfonamide product.

Detailed Protocol:

-

To a stirred solution of 4-amino-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/g of sulfonyl chloride) at 0 °C, add diethylamine (2.2 eq) dropwise. The excess diethylamine also acts as a base to neutralize the HCl formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-amino-3-nitro-N,N-diethylbenzenesulfonamide as a solid.

Table 1: Reagents and Conditions for Sulfonamide Formation

| Reagent/Parameter | Molar Ratio/Value | Rationale |

| 4-Amino-3-nitrobenzenesulfonyl chloride | 1.0 eq | Starting material |

| Diethylamine | 2.2 eq | Nucleophile and acid scavenger |

| Solvent | DCM or THF | Aprotic, inert solvent |

| Temperature | 0 °C to Room Temp. | Controlled reaction rate |

| Reaction Time | 2-4 hours | Monitored by TLC |

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group in 4-amino-3-nitro-N,N-diethylbenzenesulfonamide to a primary amine. This transformation is crucial for obtaining the desired vicinal diamine functionality. Several methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common and effective.[1]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Detailed Protocol:

-

To a solution of 4-amino-3-nitro-N,N-diethylbenzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Pd/C (5-10 mol% Pd).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon pressure).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Tin(II) Chloride Reduction

Reduction with tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro groups to amines.[3] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2]

Detailed Protocol:

-

To a solution of 4-amino-3-nitro-N,N-diethylbenzenesulfonamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[4]

-

Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Table 2: Comparison of Reduction Methods

| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Tin(II) Chloride (SnCl₂) |

| Reagents | H₂, Pd/C | SnCl₂·2H₂O, Ethanol |

| Conditions | Room temperature, 1 atm H₂ | Reflux |

| Work-up | Filtration | Neutralization and extraction |

| Advantages | Clean, high-yielding, environmentally benign | Tolerant of some functional groups |

| Disadvantages | Catalyst can be pyrophoric, may reduce other groups | Stoichiometric tin waste |

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

4-Amino-3-nitro-N,N-diethylbenzenesulfonamide:

-

Appearance: Yellow solid

-

¹H NMR: Expected signals for aromatic protons, the amino group proton, and the ethyl group protons.

-

¹³C NMR: Expected signals for the aromatic carbons and the ethyl group carbons.

-

Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

This compound:

-

Appearance: Off-white to pale yellow solid

-

¹H NMR: Upfield shift of the aromatic protons compared to the nitro-precursor, appearance of a new amino group proton signal.

-

¹³C NMR: Characteristic shifts in the aromatic region due to the change in substituents.

-

Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

Safety Considerations

-

Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Diethylamine: Is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry.

-

Tin(II) Chloride: Is a corrosive solid. Avoid inhalation of dust.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound. By following the outlined protocols, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and development. The choice between catalytic hydrogenation and tin(II) chloride reduction for the final step allows for flexibility depending on the specific requirements of the synthesis and the available laboratory infrastructure. As with all chemical syntheses, careful attention to reaction monitoring, purification, and characterization is paramount to obtaining the desired product in high yield and purity.

References

-

NCERT. (n.d.). Amines. Retrieved from [Link]

- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

-

Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

askIITians. (2023, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

3,4-Diamino-N,N-diethyl-benzenesulfonamide molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound. It delves into the compound's structural features, physicochemical properties, and stereochemistry. A detailed synthetic pathway is proposed, complete with a step-by-step experimental protocol and workflow visualization. The guide also explores the influence of the molecule's distinct functional groups—the aromatic diamine and the N,N-diethylsulfonamide moieties—on its chemical reactivity and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering foundational knowledge and practical insights into this specific sulfonamide derivative.

Introduction to this compound

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs.[1] Beyond their antimicrobial properties, benzenesulfonamide derivatives have been explored for a vast array of therapeutic applications, including as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[2][3]

This compound is a distinct molecule within this class, characterized by two key structural motifs: a vicinal diamine substitution on the benzene ring and a diethyl-substituted sulfonamide group. The presence of two amino groups at the 3 and 4 positions offers unique opportunities for further chemical modification and introduces specific electronic properties to the aromatic system. The N,N-diethyl substitution on the sulfonamide nitrogen increases the molecule's lipophilicity compared to its primary or secondary amine counterparts, a factor that can significantly influence its pharmacokinetic and pharmacodynamic profile.[1] This guide will dissect the molecular architecture of this compound to provide a deeper understanding of its chemical nature and potential utility.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound dictates its chemical behavior and potential biological interactions.

Chemical Identity and Nomenclature

-

IUPAC Name: 3,4-diamino-N,N-diethylbenzenesulfonamide

-

CAS Number: 49804-28-6[1]

-

Canonical SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N)N[4]

-

InChI Key: AMLGOCJQWVBKMR-UHFFFAOYSA-N[4]

Core Structural Analysis

The molecule is composed of a central benzene ring substituted with four groups. The spatial arrangement and electronic nature of these groups are critical to its overall properties.

-

Benzene Ring: A planar, aromatic core that serves as the scaffold for the functional groups.

-

Sulfonamide Group (-SO₂N(CH₂CH₃)₂): This is a key functional group. The sulfur atom is in a high oxidation state (+6) and has a tetrahedral geometry. The two oxygen atoms are strong electron-withdrawing groups, which significantly influences the electronic density of the benzene ring.

-

Amino Groups (-NH₂): Two primary amino groups are located at positions 3 and 4. These are electron-donating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. Their vicinal (ortho) placement can facilitate chelation with metal ions and allows for the formation of heterocyclic structures upon reaction with appropriate reagents.

-

N,N-diethyl Group (-N(CH₂CH₃)₂): Attached to the sulfonamide nitrogen, these two ethyl groups enhance the molecule's lipophilicity (fat-solubility).[1] This can affect how the molecule crosses biological membranes.

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional regions of the target molecule.

Physicochemical Data Summary

Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Weight | 243.34 g/mol | PubChem |

| Monoisotopic Mass | 243.10414 Da | [4] |

| XLogP3 (Predicted) | 1.0 | [4] |

| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | PubChem |

| Hydrogen Bond Acceptors | 4 (2 from -O=S=O, 1 from -N(Et)₂, 1 from each -NH₂) | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Reactivity

While specific literature on the synthesis of this exact molecule is sparse, a logical and efficient synthetic route can be designed based on established organic chemistry principles for benzenesulfonamide derivatives.

Proposed Synthetic Pathway

A plausible synthesis begins with a commercially available starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, and proceeds through a three-step process involving amidation, nucleophilic aromatic substitution, and reduction.

-

Amidation: The sulfonyl chloride is reacted with diethylamine. The highly nucleophilic secondary amine readily attacks the electrophilic sulfur atom, displacing the chloride to form N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro-nitro-substituted benzene ring is activated for SₙAr. The chlorine at position 4 is displaced by an amino group using ammonia or a protected amine equivalent. The strong electron-withdrawing effect of the adjacent nitro and sulfonamide groups facilitates this substitution.

-

Reduction: The final step involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[5] This transformation yields the final product, this compound.

The following workflow diagram illustrates this proposed synthetic route.

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system based on the pathway described above.

Objective: To synthesize this compound.

Materials:

-

4-Chloro-3-nitrobenzenesulfonyl chloride

-

Diethylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas supply

-

Standard laboratory glassware and safety equipment

Methodology:

Step 1: Synthesis of N,N-Diethyl-4-chloro-3-nitrobenzenesulfonamide

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, mix diethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

-

Add the diethylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction. Triethylamine acts as a non-nucleophilic base to scavenge the HCl formed, preventing it from protonating the diethylamine.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of N,N-Diethyl-4-amino-3-nitrobenzenesulfonamide

-

Place the crude product from Step 1 into a sealed pressure vessel.

-

Add a solution of aqueous ammonia (10-15 eq) in ethanol.

-

Seal the vessel and heat to 80-100 °C for 12-18 hours. Causality: Heat is required to overcome the activation energy for the SₙAr reaction. A sealed vessel is necessary to contain the ammonia and solvent at elevated temperatures.

-

Cool the vessel to room temperature, then vent carefully.

-

Concentrate the mixture under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to purify the intermediate.

Step 3: Synthesis of this compound

-

Dissolve the purified product from Step 2 in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate) under a nitrogen blanket. Causality: The catalyst must be handled carefully as it can be pyrophoric. The nitrogen atmosphere prevents premature reaction with oxygen.

-

Evacuate the flask and backfill with hydrogen gas (repeated 3 times).

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until hydrogen uptake ceases (typically 6-12 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite filtration prevents the fine catalyst particles from passing through standard filter paper.

-

Rinse the Celite pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography or recrystallization if necessary.

Potential Applications and Biological Relevance

The unique combination of a vicinal diamine and a sulfonamide moiety suggests several areas of potential application:

-

Precursor for Heterocyclic Compounds: The 1,2-diaminobenzene motif is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are prevalent in many biologically active molecules and materials.

-

Carbonic Anhydrase Inhibition: The benzenesulfonamide structure is the primary pharmacophore for inhibitors of carbonic anhydrases (CAs), enzymes linked to glaucoma, epilepsy, and some cancers.[2] While the N,N-disubstitution on the sulfonamide nitrogen generally reduces affinity compared to primary sulfonamides, the overall substitution pattern could be tailored to target specific CA isoforms.

-

Antibacterial Agents: As a member of the sulfonamide class, the compound could be investigated for antibacterial activity, potentially acting as an antimetabolite that interferes with folic acid synthesis in bacteria.[1]

-

Building Block in Materials Science: Diamine compounds are widely used as monomers in the synthesis of high-performance polymers like polyimides and polybenzimidazoles, which are known for their thermal stability.

Conclusion

This compound is a multifaceted molecule whose structure offers significant potential in both medicinal chemistry and materials science. Its architecture is defined by the interplay between the electron-donating diamino groups and the electron-withdrawing, lipophilic N,N-diethylsulfonamide group. This guide has provided a detailed examination of its molecular structure, physicochemical properties, and a robust, plausible synthetic route. The insights presented herein offer a solid foundation for researchers and drug development professionals aiming to explore the utility of this compound as a versatile chemical intermediate and a candidate for biological screening.

References

-

PubChem. (n.d.). 3-amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H17N3O2S). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(12), 20525-20549. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(13), 8964-8982. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Specific Article]. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.

-

SpectraBase. (n.d.). Benzenesulfonamide, N,N-diethyl-4-[[(methoxymethylamino)carbonyl]amino]-. Retrieved from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

- Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.

Sources

- 1. CAS 49804-28-6: 3,4-diamino-N,N-diethylbenzenesulfonamide [cymitquimica.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

- 4. PubChemLite - this compound (C10H17N3O2S) [pubchemlite.lcsb.uni.lu]

- 5. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3,4-Diamino-N,N-diethyl-benzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Diamino-N,N-diethyl-benzenesulfonamide. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive solubility profile based on a thorough examination of the compound's molecular structure and physicochemical properties. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in various organic solvents. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution for process optimization, formulation, and analytical method development.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic sulfonamide. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1] A comprehensive understanding of a compound's solubility allows for the rational selection of solvent systems for crystallization, chromatography, and the preparation of dosage forms. This guide aims to provide a theoretical and practical framework for assessing the solubility of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The following table summarizes key known and estimated properties for this compound.

| Property | Value/Estimate | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂S | |

| Molecular Weight | 243.33 g/mol | |

| CAS Number | 49804-28-6 | [2] |

| Predicted XlogP | 1.0 | [3] |

| Estimated Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | Inferred from structure |

| Estimated Hydrogen Bond Acceptors | 4 (2 from -SO₂, 1 from each N in -NH₂) | Inferred from structure |

| Estimated Topological Polar Surface Area (TPSA) | ~72-98 Ų | [4][5] |

Predicted Solubility Profile: A Theoretical Analysis

The fundamental principle of "like dissolves like" governs solubility, meaning that substances with similar polarities are more likely to be soluble in one another.[1][6] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Moieties: The two primary amino groups (-NH₂) and the sulfonamide group (-SO₂N(C₂H₅)₂) are polar. The amino groups can act as hydrogen bond donors and acceptors, while the sulfonyl oxygens are strong hydrogen bond acceptors. These groups will favor interactions with polar solvents.

-

Non-Polar Moieties: The benzene ring and the two ethyl groups (-C₂H₅) are non-polar (lipophilic). These will contribute to solubility in non-polar solvents through van der Waals forces.

Based on this structural analysis, the following solubility patterns are predicted:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents. Their high polarity and ability to accept hydrogen bonds will effectively solvate the polar functional groups of the molecule.

-

Good to Moderate Solubility in Alcohols: Short-chain alcohols such as methanol, ethanol, and isopropanol are polar and protic. They can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the amino and sulfonamide groups. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in solvent polarity.

-

Moderate to Low Solubility in Moderately Polar Solvents: Solvents like acetone and ethyl acetate, which are polar aprotic but less polar than DMSO, are likely to show moderate solubility.

-

Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are not expected to be good solvents. The energy required to break the intermolecular hydrogen bonds in the solid crystal lattice of the compound will not be sufficiently compensated by the weak van der Waals interactions with these solvents.

-

Potential for pH-Dependent Aqueous Solubility: The presence of two basic amino groups suggests that the aqueous solubility will be pH-dependent. In acidic solutions, these groups will be protonated to form ammonium salts, which are expected to be significantly more water-soluble.[7]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocols are provided as a guide for researchers.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting solvents for quantitative analysis.

Materials:

-

This compound

-

Small test tubes or vials

-

Micro-spatula

-

Vortex mixer

-

A selection of solvents with varying polarities (e.g., water, 5% HCl, 5% NaOH, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[8][9]

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the selected solvent in small portions, shaking or vortexing after each addition.[8]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

For aqueous solutions, the pH should be checked to assess the impact of the compound on the solution's acidity or basicity.[7]

Caption: A flowchart for qualitative solubility testing.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer[12][13]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[11]

-

Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.[12][14]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the filtered sample solution from the calibration curve. This concentration represents the solubility of this compound in the specific solvent at the given temperature.

-

Caption: Workflow for quantitative solubility determination.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is scarce, a robust predictive framework can be established through the analysis of its molecular structure. The presence of both polar amine and sulfonamide groups alongside non-polar aromatic and alkyl moieties suggests a versatile solubility profile, with a preference for polar aprotic and protic solvents. For definitive quantitative data, the provided experimental protocols offer a reliable and systematic approach for researchers to determine the solubility in their specific solvent systems of interest. This guide serves as a foundational resource for scientists and developers working with this compound, enabling more informed decisions in process development and formulation.

References

- Bielicka-Daszkiewicz, K. (2015). Different methods to select the best extraction system for solid-phase extraction.

-

Department of Chemistry, The University of the West Indies, Mona. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

AzoNetwork. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]

-

ResearchGate. (2015, January 23). What are the important factors to select the solvent? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Study on standardization of shake-flask solubility determination method. Retrieved from [Link]

-

The University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

WorldOfDyes. (2013, June 5). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H17N3O2S). Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

Tradeindia. (n.d.). 3-amino-4-chloro-n,n-diethyl-benzene Sulfonamide. Retrieved from [Link]

-

ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. PubChemLite - this compound (C10H17N3O2S) [pubchemlite.lcsb.uni.lu]

- 4. N,N-diethyl-4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide | C18H21N3O2S | CID 3827105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-(dimethylamino)benzenesulfonamide | C8H13N3O2S | CID 4961679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. csub.edu [csub.edu]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

A Technical Guide to the Safe Handling of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Document ID: SFT-C10H17N3O2S-V1.0 Prepared by: Gemini Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3,4-Diamino-N,N-diethyl-benzenesulfonamide (CAS No. 49804-28-6)[1][2]. As a specialized chemical intermediate, its toxicological profile is not fully elucidated[3]. However, analysis of its functional groups (aromatic diamine, sulfonamide) and data from structurally similar compounds indicate a high potential for significant health hazards, including skin and eye corrosion, and harm if inhaled or ingested[3][4]. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a robust and self-validating safety culture in the laboratory.

Hazard Identification and Toxicological Profile

The intrinsic risk associated with a chemical dictates the necessary safety precautions. While specific toxicological data for this compound is sparse, a hazard assessment based on analogous compounds is critical for establishing a precautionary safety protocol.

1.1. Inferred GHS Hazard Classification

The classifications below are extrapolated from data on closely related sulfonamide and diamino compounds and represent a conservative approach to safety. The primary causality for these hazards lies in the reactivity of the aromatic amine groups and the corrosive potential of the sulfonamide moiety.

| Hazard Class | Category | Hazard Statement | Rationale & Causality |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] | Aromatic amines can interfere with metabolic processes if ingested. |

| Skin Corrosion / Irritation | Category 1B/2 | H315: Causes skin irritation / H314: Causes severe skin burns[3][4] | The compound can cause irritation or corrosive chemical burns upon dermal contact. |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage[3][4] | Direct contact with eye tissue is likely to cause irreversible damage. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] | Inhalation of the dust can cause systemic toxicity and respiratory irritation. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] | Particulates can irritate the mucous membranes and upper respiratory tract. |

1.2. Primary Routes of Exposure

-

Dermal Contact: The most common route of accidental exposure in a laboratory setting. The compound may cause burns and could potentially be absorbed through the skin[3][5].

-

Ocular Contact: Highly hazardous, with a risk of severe, potentially irreversible damage[3][4].

-

Inhalation: Solid dust or aerosols generated during handling can be inhaled, leading to respiratory irritation and potential systemic effects[3][4].

Risk Assessment and Exposure Control

A systematic approach to risk assessment is fundamental to laboratory safety. The goal is to minimize exposure through a hierarchy of controls.

2.1. The Hierarchy of Controls Workflow

Engineering and administrative controls are the primary methods for exposure mitigation, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

Caption: Risk assessment and control hierarchy workflow.

2.2. Engineering Controls

-

Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust[3].

-

Closed Systems: For larger scale operations, the use of a closed system for transfers is recommended[3].

2.3. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound, aligning with OSHA and EPA guidelines[7][8].

| Body Part | PPE Specification | Standard | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | 29 CFR 1910.133 or EN166 | Protects against splashes and dust, mitigating the risk of severe eye damage[3]. |

| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact, which can cause chemical burns[3]. Contaminated gloves must be changed immediately. |

| Body | Chemical-resistant lab coat or coveralls | N/A | Protects skin and personal clothing from contamination[3]. |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Varies | Required if there is a risk of exceeding exposure limits or if dust cannot be controlled by ventilation[3]. A particulate filter is recommended. |

Standard Operating Procedure (SOP) for Handling

This SOP details the essential steps for safely handling this compound in a research setting.

3.1. Preparation & Pre-Handling

-

Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.

-

Verify Equipment: Ensure the fume hood is operational and the certification is current. Have an emergency eyewash station and safety shower accessible[6].

-

Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags before bringing the chemical into the hood.

-

Don PPE: Put on all required PPE as specified in Section 2.3.

3.2. Weighing and Dispensing Protocol

-

Grounding: If transferring large quantities, ground containers and receiving equipment to prevent static discharge.

-

Transfer: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

-

Minimize Dust: Perform all transfers slowly and deliberately to avoid generating airborne dust[3].

-

Seal Promptly: Tightly close the main container immediately after dispensing[6].

-

Containment: Ensure the dispensed chemical is immediately transferred to its reaction vessel or a sealed container. Do not leave it open on the balance.

3.3. Post-Handling & Decontamination

-

Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

-

Wipe Down: Wipe the designated work surface in the fume hood with an appropriate solvent and then soap and water.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE[3][6].

Emergency and First Aid Protocols

Immediate and correct response to an exposure or spill is critical.

4.1. Exposure Response

-